
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as OTAVA-BB 1200891, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 has been shown to act as a free radical scavenger, which may contribute to its ability to detect ROS in cells and tissues. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 in lab experiments is its ability to act as a fluorescent probe for the detection of ROS in cells and tissues. Additionally, its ability to inhibit the activity of certain enzymes may make it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 and its potential applications in the treatment of various diseases. Finally, the use of N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 as a tool for studying the role of enzymes in biological processes warrants further investigation.
Métodos De Síntesis
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 can be synthesized using a multi-step process that involves the reaction of 4-acetamidophenylhydrazine with o-tolyl isocyanate to form the corresponding hydrazone. This intermediate is then reacted with acryloyl chloride to produce the final product, N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide 1200891 has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One notable application is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-5-3-4-6-17(13)20-23-19(27-24-20)12-11-18(26)22-16-9-7-15(8-10-16)21-14(2)25/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLKDHSKCQCRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7720828.png)
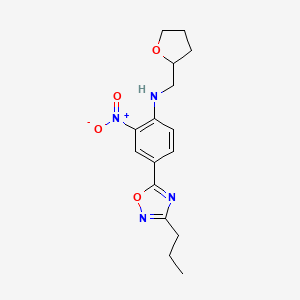
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7720845.png)
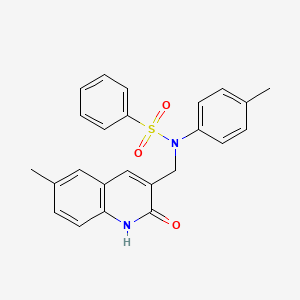
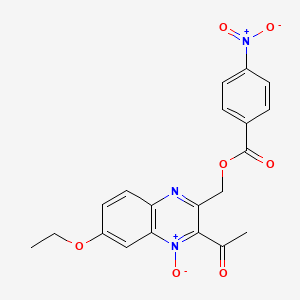
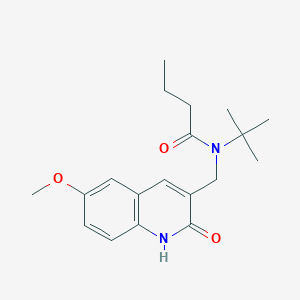
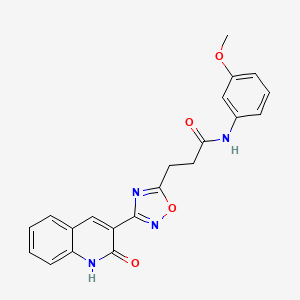
![N-(2H-1,3-benzodioxol-5-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720879.png)

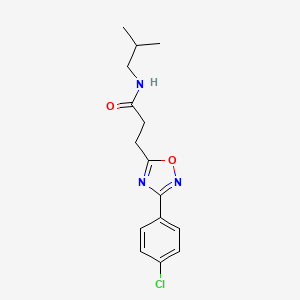


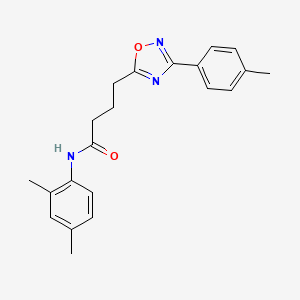
![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)